molecular formula C9H6F2O4S B6174732 2,2-difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid CAS No. 162506-54-9

2,2-difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid

Cat. No.: B6174732
CAS No.: 162506-54-9
M. Wt: 248.2
InChI Key:
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Description

2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes fluorine atoms, a methylsulfanyl group, and a dioxaindane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dioxaindane Core: This step involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions to form the dioxaindane structure.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Addition of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium iodide, potassium fluoride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Iodinated or other nucleophile-substituted derivatives.

Scientific Research Applications

2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile platform for further functionalization.

Mechanism of Action

The mechanism of action of 2,2-difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and metabolic stability, while the methylsulfanyl group can influence the compound’s lipophilicity and overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid is unique due to its combination of fluorine atoms, a methylsulfanyl group, and a dioxaindane core. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

162506-54-9

Molecular Formula

C9H6F2O4S

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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